Citronellyl isobutyrate

Description

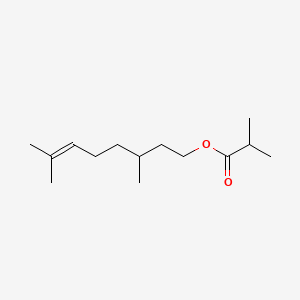

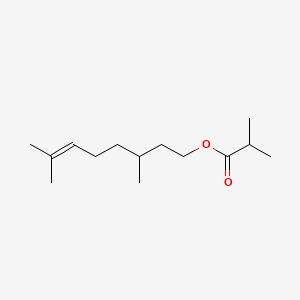

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyloct-6-enyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,12-13H,6,8-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPPERKMXSGYRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCCC(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052652 | |

| Record name | Citronellyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid/rosy-fruity odour | |

| Record name | Citronellyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/281/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

249.00 °C. @ 760.00 mm Hg | |

| Record name | Citronellyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

miscible with alcohol, chloroform, ether, most fixed oils; insoluble in water, 1 ml in 6 ml 80% alcohol gives clear soln (in ethanol) | |

| Record name | Citronellyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/281/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.870-0.880 | |

| Record name | Citronellyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/281/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

97-89-2 | |

| Record name | Citronellyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citronellyl isobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-methyl-, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloct-6-enyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RZR3JKW1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citronellyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis and Characterization of Citronellyl Isobutyrate: A Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Citronellyl isobutyrate, a monoterpene ester, is a valuable compound in the fragrance and flavor industries, prized for its characteristic sweet, fruity, and rosy aroma. Beyond its sensory applications, citronellyl esters are being explored for their potential pharmacological activities. This technical guide provides a comprehensive overview of the synthesis and characterization of Citronellyl isobutyrate, offering detailed experimental protocols and in-depth analysis of its physicochemical and spectroscopic properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in fine chemical synthesis and drug development.

Introduction

Citronellyl isobutyrate (3,7-dimethyloct-6-enyl 2-methylpropanoate) is the ester formed from the reaction of citronellol (B86348) and isobutyric acid. Its pleasant fragrance profile makes it a common ingredient in perfumes, cosmetics, and food flavorings.[1] The synthesis of such esters is a fundamental process in organic chemistry, and various methods have been developed to achieve high yields and purity. The characterization of the final product is crucial to ensure its identity and quality, employing a range of analytical techniques. This guide will detail two primary synthesis methods and the subsequent characterization protocols.

Physicochemical Properties

A summary of the key physicochemical properties of Citronellyl isobutyrate is presented in Table 1. This data is essential for its handling, formulation, and quality control.

Table 1: Physicochemical Properties of Citronellyl Isobutyrate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₆O₂ | [2] |

| Molecular Weight | 226.36 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Odor | Sweet, fruity, rosy | [3] |

| Boiling Point | 248 - 250 °C | [2] |

| Density | 0.870 - 0.880 g/cm³ at 25 °C | [2] |

| Refractive Index | 1.440 - 1.448 at 20 °C | [2] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [3] |

| CAS Number | 97-89-2 | [2] |

Synthesis of Citronellyl Isobutyrate

Two primary methods for the synthesis of Citronellyl isobutyrate are detailed below: Azeotropic Esterification (Fischer Esterification) and Base-Catalyzed Esterification.

Method 1: Azeotropic Esterification (Fischer Esterification)

This classic method involves the reaction of citronellol with isobutyric acid in the presence of an acid catalyst, with the continuous removal of water to drive the equilibrium towards the product.

-

Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.[4]

-

Reactants: To the flask, add citronellol (1 molar equivalent), isobutyric acid (1.2 molar equivalents), a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid), and an appropriate solvent that forms an azeotrope with water (e.g., toluene (B28343) or hexane).[5][6]

-

Reaction: The reaction mixture is heated to reflux. The water produced during the esterification is removed as an azeotrope with the solvent and collected in the Dean-Stark trap.[7]

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure Citronellyl isobutyrate.[8]

Method 2: Base-Catalyzed Esterification

This method utilizes a base catalyst for the esterification reaction.

-

Reactants: Into an agitated mixture of 2,2,4,4-tetramethyl-1,3-cyclobutanedione (a source of isobutyrate) and benzene (B151609), a solution of solid sodium methylate in citronellol is added over a period of 30 minutes at 40 °C.[9]

-

Reaction: The mixture is agitated for an additional 30 minutes at 40 °C, followed by the addition of more solid sodium methylate and further agitation for 30 minutes at 35 °C.[9]

-

Work-up: The reaction mixture is acidified to phenolphthalein (B1677637) with acetic acid, and water is added. The oil layer is separated and washed twice with water.

-

Purification: The benzene is removed under slightly reduced pressure. The residual liquid is then vacuum distilled to yield the pure Citronellyl isobutyrate.[9]

Characterization of Citronellyl Isobutyrate

The synthesized Citronellyl isobutyrate is characterized using various spectroscopic methods to confirm its structure and purity.

Spectroscopic Data

Table 2: Spectroscopic Data for Citronellyl Isobutyrate

| Technique | Key Data Points | Reference(s) |

| ¹H NMR | Spectra available on SpectraBase. Expected signals include those for the vinyl, allylic, alkyl, and ester functional groups. | [2] |

| ¹³C NMR | Spectra available on SpectraBase. | [2] |

| FTIR | Spectra available on SpectraBase. Expected characteristic peaks include a strong C=O stretch for the ester and C-O stretches. | [2][10] |

| Mass Spec (GC-MS) | m/z fragments: 41, 43, 69, 81, 95. | [2][11] |

Experimental Protocols for Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS): A diluted sample of the purified product in a suitable solvent (e.g., dichloromethane) is injected into a GC-MS system. The retention time and the fragmentation pattern of the mass spectrum are compared with known standards or library data.[2]

-

Fourier-Transform Infrared Spectroscopy (FTIR): A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) and analyzed. Alternatively, an ATR-FTIR can be used. The resulting spectrum is analyzed for characteristic functional group absorptions.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed by ¹H and ¹³C NMR spectroscopy. The chemical shifts, coupling constants, and integration of the signals are used to elucidate the molecular structure.[2]

Visualizations

Synthesis Pathway: Azeotropic Esterification

Caption: Azeotropic esterification of Citronellyl isobutyrate.

Experimental Workflow for Characterization

Caption: Characterization workflow for Citronellyl isobutyrate.

Conclusion

This technical guide has provided detailed methodologies for the synthesis and characterization of Citronellyl isobutyrate. Both azeotropic and base-catalyzed esterification methods offer viable routes to this valuable fragrance and flavor compound. The comprehensive characterization data and protocols outlined herein are essential for ensuring the identity, purity, and quality of the synthesized product. This information serves as a practical resource for chemists and researchers in the fields of organic synthesis, analytical chemistry, and product development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Citronellyl isobutyrate | C14H26O2 | CID 60985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. citronellyl isobutyrate [flavscents.com]

- 4. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. Sciencemadness Discussion Board - Azeotropic esterifications - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]

- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 9. US3057914A - Process for the preparation of isobutyrate esters - Google Patents [patents.google.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Citronellyl isobutyrate [webbook.nist.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Citronellyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl isobutyrate (CAS No. 97-89-2) is a synthetically produced ester primarily utilized as a fragrance and flavoring agent.[1][2] Its characteristic fruity and rosy aroma makes it a valuable component in the formulation of perfumes, cosmetics, and various food products.[3][4] This technical guide provides an in-depth overview of the physicochemical properties of Citronellyl isobutyrate, details on experimental methodologies for their determination, and insights into its biological activities. The information is presented to support research, development, and quality control activities within the pharmaceutical, cosmetic, and food science industries.

Physicochemical Properties

Citronellyl isobutyrate is a colorless liquid with a molecular formula of C14H26O2 and a molecular weight of approximately 226.36 g/mol .[3][5] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C14H26O2 | [1][3] |

| Molecular Weight | 226.36 g/mol | [3][5] |

| Appearance | Colorless liquid | [3] |

| Odor | Fruity, rosy | [1][5] |

| Boiling Point | 248 - 253 °C at 760 mmHg | [3][4][6] |

| 175-180 °C at 15 Torr | [5] | |

| Density | 0.870 - 0.880 g/mL at 25 °C | [1][5][7] |

| Refractive Index | 1.440 - 1.448 at 20 °C | [1][3][6] |

| Solubility | Miscible with alcohol, chloroform, ether, and most fixed oils. Insoluble in water. | [1][5] |

| Flash Point | > 230 °F (> 110 °C) | [5] |

Experimental Protocols

The determination of the physicochemical properties of Citronellyl isobutyrate relies on established analytical methods. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for this measurement.

Methodology:

-

A small amount of Citronellyl isobutyrate is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated, causing the temperature of the bath and the sample to rise.

-

As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific volume, is used for precise density measurements of liquids.

Methodology:

-

A clean, dry pycnometer is weighed empty (m1).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m2). The density of water at this temperature is known.

-

The pycnometer is emptied, dried, and then filled with Citronellyl isobutyrate at the same temperature and weighed (m3).

-

The volume of the pycnometer is calculated from the mass and density of the water.

-

The density of Citronellyl isobutyrate is then calculated using the formula: Density = (m3 - m1) / Volume of pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is temperature-dependent.

Methodology:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

-

A few drops of Citronellyl isobutyrate are placed on the surface of the lower prism.

-

The prisms are closed and locked.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded.

Purity and Identification (Gas Chromatography-Mass Spectrometry - GC-MS)

GC-MS is a powerful analytical technique for separating, identifying, and quantifying the components of a mixture.[8] It is widely used for the quality control of fragrance and flavor compounds.[9][10]

Methodology:

-

Sample Preparation: A dilute solution of Citronellyl isobutyrate in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) is prepared.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation of components is based on their different affinities for the stationary phase coating the column.

-

Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, is compared to a library of known spectra for identification. The retention time in the gas chromatogram also aids in identification.[11][12]

Determination of Ester Content (Titration)

The ester content can be determined by saponification, which involves the hydrolysis of the ester in the presence of a strong base.[4][5]

Methodology:

-

A known weight of Citronellyl isobutyrate is dissolved in a neutralized solvent (e.g., ethanol).

-

Any free acid is first neutralized with a standard solution of potassium hydroxide (B78521) (KOH) using phenolphthalein (B1677637) as an indicator.

-

A known excess of alcoholic KOH solution is added, and the mixture is refluxed for a specified time to ensure complete saponification.

-

The excess, unreacted KOH is then back-titrated with a standard solution of hydrochloric acid (HCl).

-

A blank titration is performed without the sample to determine the initial amount of KOH.

-

The difference in the volume of HCl used in the sample and blank titrations allows for the calculation of the amount of KOH consumed during saponification, and thus the ester value and percentage of Citronellyl isobutyrate.[1][13]

Biological Activity and Signaling

Recent studies have begun to explore the biological activities of terpenoid esters, including their potential cytotoxic effects on cancer cells.

Cytotoxic Activity

A study investigating the cytotoxic activity of citronellol (B86348) esters found that Citronellyl isobutyrate exhibited activity against breast cancer (MCF-7) cells.[14] This suggests a potential for this compound in anticancer research. The cytotoxic effects of other terpenoids have been attributed to the induction of apoptosis, cell cycle arrest, and the modulation of various signaling pathways.[6][15]

Proposed Signaling Pathway for Cytotoxicity

While the specific signaling pathway for Citronellyl isobutyrate-induced cytotoxicity has not been fully elucidated, the mechanism of its parent alcohol, citronellol, has been studied. Citronellol has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways, including the activation of caspases and the inhibition of pro-survival pathways like NF-κB.[16][17] It is plausible that Citronellyl isobutyrate, as an ester of citronellol, may exert its cytotoxic effects through a similar mechanism.

References

- 1. Advanced Acid And Ester Titration Basics – Boston Apothecary [bostonapothecary.com]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxicity of naturally occurring phenolics and terpenoids from Kenyan flora towards human carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Determination of Esters | Pharmaguideline [pharmaguideline.com]

- 6. mdpi.com [mdpi.com]

- 7. citronellyl isobutyrate, 97-89-2 [thegoodscentscompany.com]

- 8. The Secrets of Quality Control in Fragrances [chromatography-gc.com]

- 9. matheo.uliege.be [matheo.uliege.be]

- 10. researchgate.net [researchgate.net]

- 11. Citronellyl isobutyrate | C14H26O2 | CID 60985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Citronellyl isobutyrate [webbook.nist.gov]

- 13. store.astm.org [store.astm.org]

- 14. researchgate.net [researchgate.net]

- 15. phcogrev.com [phcogrev.com]

- 16. Citronellol Induces Apoptosis via Differential Regulation of Caspase‐3, NF‐κB, and JAK2 Signaling Pathways in Glioblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Aceclofenac/Citronellol Oil Nanoemulsion Repurposing Study: Formulation, In Vitro Characterization, and In Silico Evaluation of Their Antiproliferative and Pro-Apoptotic Activity against Melanoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Citronellyl Isobutyrate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for citronellyl isobutyrate (CAS No. 97-89-2), a widely used fragrance and flavoring agent. The document details its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) characteristics, offering valuable data for quality control, structural elucidation, and research applications.

Molecular Structure:

-

IUPAC Name: 3,7-dimethyloct-6-enyl 2-methylpropanoate

-

Molecular Formula: C₁₄H₂₆O₂[1]

-

Molecular Weight: 226.36 g/mol

Figure 1. Chemical Structure of Citronellyl Isobutyrate.

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of citronellyl isobutyrate typically results in significant fragmentation. The molecular ion peak (M⁺) at m/z 226 is often of very low abundance or not observed. The fragmentation pattern is characterized by the loss of the isobutyryloxy group and subsequent cleavages within the citronellyl moiety.

| m/z | Relative Intensity (%) | Plausible Fragment |

| 41 | 99.99 | [C₃H₅]⁺ |

| 43 | 96.94 | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 69 | 85.63 | [C₅H₉]⁺ |

| 81 | 87.18 | [C₆H₉]⁺ |

| 95 | 72.83 | [C₇H₁₁]⁺ |

| Table 1: Key fragments observed in the Electron Ionization Mass Spectrum of Citronellyl Isobutyrate. Data sourced from PubChem.[1] |

Infrared (IR) Spectroscopy Data

The IR spectrum of citronellyl isobutyrate is consistent with its ester functionality and the presence of a carbon-carbon double bond. The data presented below is based on a typical neat sample analysis.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2965 | Strong | C-H stretch (sp³ aliphatic) |

| ~2870 | Medium | C-H stretch (sp³ aliphatic) |

| ~1735 | Very Strong | C=O stretch (ester carbonyl) |

| ~1465 | Medium | C-H bend (methylene and methyl) |

| ~1385 | Medium | C-H bend (gem-dimethyl) |

| ~1160 | Strong | C-O stretch (ester linkage) |

| ~830 | Weak | =C-H bend (trisubstituted alkene) |

| Table 2: Characteristic Infrared absorption peaks for Citronellyl Isobutyrate. Note: These are typical values for this class of compound. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Disclaimer: The following NMR data are predicted values based on the chemical structure and standard chemical shift ranges. Experimental values may vary slightly based on solvent and other conditions.

¹H NMR Spectroscopy Data (Predicted)

The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 (O-CH₂) | 4.10 | triplet | 2H |

| H-2 | 1.65 | multiplet | 2H |

| H-3 | 1.95 | multiplet | 1H |

| H-4 | 1.30 | multiplet | 2H |

| H-5 | 2.00 | multiplet | 2H |

| H-6 (=CH) | 5.10 | triplet | 1H |

| H-3' (CH₃) | 0.90 | doublet | 3H |

| H-7' (CH₃) | 1.68 | singlet | 3H |

| H-7'' (CH₃) | 1.60 | singlet | 3H |

| H-2'' (CH) | 2.55 | multiplet | 1H |

| H-2''' (CH₃) x 2 | 1.15 | doublet | 6H |

| Table 3: Predicted ¹H NMR spectral data for Citronellyl Isobutyrate. |

¹³C NMR Spectroscopy Data (Predicted)

The carbon-13 NMR spectrum reveals the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (O-CH₂) | 62.5 |

| C-2 | 35.8 |

| C-3 | 29.5 |

| C-4 | 37.0 |

| C-5 | 25.4 |

| C-6 | 124.5 |

| C-7 | 131.5 |

| C-3' (CH₃) | 19.5 |

| C-7' (CH₃) | 25.7 |

| C-7'' (CH₃) | 17.6 |

| C-1'' (C=O) | 177.0 |

| C-2'' (CH) | 34.1 |

| C-2''' (CH₃) x 2 | 19.0 |

| Table 4: Predicted ¹³C NMR spectral data for Citronellyl Isobutyrate. |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of citronellyl isobutyrate in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Filter the solution into a 5 mm NMR tube.

-

Acquisition: Place the NMR tube into the spectrometer's probe. Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction to obtain the final NMR spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): As citronellyl isobutyrate is a liquid, the simplest method is to prepare a thin film. Place one to two drops of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).

-

Analysis: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film. Mount the plates in the spectrometer's sample holder.

-

Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty salt plates should be recorded first and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of citronellyl isobutyrate (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

-

GC Conditions: Inject a small volume (e.g., 1 µL) of the solution into the GC system. A typical setup might use a non-polar capillary column (e.g., HP-5MS). The oven temperature program could start at 60°C, hold for 1 minute, then ramp at 5-10°C/min to 280°C. Helium is commonly used as the carrier gas.

-

MS Conditions: The column outlet is interfaced with the mass spectrometer. Use Electron Ionization (EI) at a standard energy of 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 40-300.

-

Data Analysis: The resulting total ion chromatogram (TIC) will show a peak at the retention time of citronellyl isobutyrate. The mass spectrum corresponding to this peak can then be analyzed for its fragmentation pattern.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like citronellyl isobutyrate.

Caption: General workflow for spectroscopic analysis of a chemical sample.

References

"isomers and stereochemistry of Citronellyl isobutyrate"

An In-depth Technical Guide to the Isomers and Stereochemistry of Citronellyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Citronellyl isobutyrate is a widely used fragrance and flavoring agent valued for its sweet, fruity, and rosy aroma.[1][2] As a derivative of citronellol (B86348), a natural monoterpenoid, its molecular structure contains a single chiral center, giving rise to two distinct stereoisomers. The stereochemistry of such compounds is of paramount importance as enantiomers can exhibit different sensory properties and biological activities. This technical guide provides a comprehensive overview of the stereochemistry of citronellyl isobutyrate, outlines methods for its synthesis and characterization, and details generalized protocols for the separation of its stereoisomers. While extensive data exists for the racemic mixture, this paper also highlights the current gaps in publicly available data concerning the specific physicochemical and spectroscopic properties of the individual enantiomers.

Molecular Structure and Stereochemistry

Citronellyl isobutyrate, with the IUPAC name 3,7-dimethyloct-6-enyl 2-methylpropanoate, is a carboxylic ester formed from citronellol and isobutyric acid.[3][4] The key to its stereochemistry lies in the citronellol moiety.

Chiral Center and Enantiomers

The citronellyl isobutyrate molecule possesses a single stereocenter at the C-3 position of the octenyl chain.[5] This chirality originates from the citronellol alcohol precursor, which also has a chiral center at C-3.[6][7] Consequently, citronellyl isobutyrate exists as a pair of enantiomers:

-

(R)-3,7-dimethyloct-6-enyl 2-methylpropanoate

-

(S)-3,7-dimethyloct-6-enyl 2-methylpropanoate

These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, such as boiling point and density, but will differ in their interaction with plane-polarized light (optical activity).[6] The precursor, citronellol, demonstrates this property, with (+)-citronellol being the (R)-isomer and (-)-citronellol (B1674659) being the (S)-isomer.[8] The sensory properties of these enantiomers can also differ significantly; for instance, (+)-citronellol has a citrus scent, while (–)-citronellol is described as having a fresh, floral rose odor.[9]

Physicochemical and Spectroscopic Data

Quantitative data for citronellyl isobutyrate is primarily available for the racemic mixture (a 1:1 mixture of the R and S enantiomers). Specific data for the individual enantiomers, such as optical rotation, is not widely reported in the surveyed literature.

Physicochemical Properties

The known physical properties of racemic citronellyl isobutyrate are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₆O₂ | [3] |

| Molecular Weight | 226.36 g/mol | [10] |

| CAS Number | 97-89-2 | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 249 - 253 °C (at 760 mm Hg) | [1] |

| Density | 0.875 g/mL at 25 °C | [10] |

| Refractive Index (n20/D) | 1.442 | [10] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [1] |

Note: Specific rotation values for the individual (R) and (S) enantiomers are critical for determining enantiomeric excess but were not found in the available literature.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of citronellyl isobutyrate.

Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of citronellyl isobutyrate is characterized by specific fragmentation patterns. While the enantiomers will have identical mass spectra under standard EI-MS conditions, their separation can be achieved through gas chromatography.

| Kovats Retention Index (Standard Non-Polar Column) | Key Mass-to-Charge Ratios (m/z) | Reference(s) |

| 1466, 1468, 1469, 1470 | 41, 43, 69, 81, 95 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are definitive for structural elucidation. The NMR spectra of the (R) and (S) enantiomers are identical in an achiral solvent. To distinguish them using NMR, a chiral derivatizing agent or a chiral solvating agent would be required to induce diastereomeric differentiation, leading to observable differences in chemical shifts.[11] Detailed, assigned spectra for the individual enantiomers are not present in the surveyed public literature.

Experimental Protocols

The synthesis of enantiomerically pure citronellyl isobutyrate can be approached in two primary ways: direct synthesis from an enantiopure precursor or synthesis of the racemate followed by chiral separation.

Synthesis of Racemic Citronellyl Isobutyrate

The most direct method for synthesizing citronellyl isobutyrate is the Fischer esterification of citronellol with isobutyric acid, typically catalyzed by a strong acid.[1]

Protocol: Fischer Esterification of (±)-Citronellol

-

Reactant Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (±)-citronellol (1.0 eq) and isobutyric acid (1.2 eq).

-

Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops) to the mixture.

-

Reaction : Heat the reaction mixture to reflux (approximately 120-140 °C) with vigorous stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Washing : Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude product by vacuum distillation to obtain pure citronellyl isobutyrate.

Chiral Separation of Enantiomers

The resolution of the racemic mixture into its constituent enantiomers is most effectively achieved using chiral chromatography.[12] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a standard and powerful technique for this purpose.[13]

General Protocol: Chiral HPLC Separation

-

Column Selection : Select an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are versatile and widely used for separating a broad range of chiral compounds.[5]

-

Mobile Phase Screening : Prepare a series of mobile phases, typically consisting of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). Screen different ratios (e.g., 99:1, 95:5, 90:10 hexane:isopropanol) to find the optimal separation conditions.

-

Sample Preparation : Dissolve a small amount of racemic citronellyl isobutyrate in the mobile phase to create a dilute solution (e.g., 1 mg/mL).

-

Chromatographic Run :

-

Equilibrate the chiral column with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using a suitable detector, typically a UV detector.

-

-

Optimization : Adjust the mobile phase composition, flow rate, and column temperature to optimize the resolution (separation) between the two enantiomer peaks.

-

Fraction Collection : For preparative separation, collect the fractions corresponding to each well-resolved peak.

-

Analysis : Confirm the enantiomeric purity of the collected fractions using an analytical chiral HPLC method and measure the specific rotation of each pure enantiomer using a polarimeter.

Conclusion and Future Outlook

Citronellyl isobutyrate is a chiral molecule existing as (R) and (S) enantiomers due to a single stereocenter at the C-3 position. While the physicochemical properties and synthesis of the racemic mixture are well-documented, there is a notable lack of specific data in the public domain for the individual stereoisomers. Key missing data points include the specific optical rotation, detailed NMR and MS fragmentation analysis, and tailored chiral separation protocols for each enantiomer.

For researchers in the flavor, fragrance, and pharmaceutical industries, the isolation and characterization of these individual enantiomers represent a significant opportunity. Future work should focus on the enantioselective synthesis or efficient preparative-scale chiral separation of citronellyl isobutyrate, followed by a full characterization of the pure enantiomers. This would not only provide valuable reference data but also enable a deeper understanding of how stereochemistry influences the sensory and biological properties of this important compound.

References

- 1. Citronellyl isobutyrate | C14H26O2 | CID 60985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. citronellyl isobutyrate, 97-89-2 [thegoodscentscompany.com]

- 3. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 6. scienceopen.com [scienceopen.com]

- 7. Specific rotation - Wikipedia [en.wikipedia.org]

- 8. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Citronellyl isobutyrate = 92 , FCC 97-89-2 [sigmaaldrich.com]

- 11. An Explanation about the Use of (S)-Citronellal as a Chiral Derivatizing Agent (CDA) in 1H and 13C NMR for Sec-Butylamine, Methylbenzylamine, and Amphetamine: A Theoretical-Experimental Study [mdpi.com]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. csfarmacie.cz [csfarmacie.cz]

An In-depth Technical Guide to the Stability and Degradation Pathways of Citronellyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl isobutyrate is a widely utilized fragrance and flavoring agent, prized for its sweet, fruity, and rosy aroma.[1] As an ester of citronellol (B86348) and isobutyric acid, its chemical stability is a critical parameter influencing the quality, efficacy, and shelf-life of consumer products and pharmaceutical formulations.[2][3] Understanding the degradation pathways and the factors that influence the stability of citronellyl isobutyrate is paramount for formulation development, quality control, and regulatory compliance.

This technical guide provides a comprehensive overview of the stability and degradation of citronellyl isobutyrate. It details the known and potential degradation pathways, including hydrolysis, oxidation, and thermal and photodegradation. Furthermore, it outlines detailed experimental protocols for conducting forced degradation studies and the analytical methodologies required for the identification and quantification of the parent compound and its degradants.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of citronellyl isobutyrate is fundamental to predicting its stability.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₆O₂ | [4] |

| Molecular Weight | 226.36 g/mol | [4] |

| Appearance | Colorless liquid | [2] |

| Odor | Sweet, fruity, rosy | [1] |

| Boiling Point | 253 °C (lit.) | |

| Density | 0.875 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.442 (lit.) | |

| Solubility | Soluble in alcohol and fixed oils; insoluble in water. | [5] |

| LogP (o/w) | 5.068 (estimated) | [1] |

Stability in Commercial Formulations

The stability of citronellyl isobutyrate can vary significantly depending on the formulation matrix. While it is generally considered stable and compatible with many fragrance components, certain conditions can promote its degradation.[2]

| Formulation Type | Stability Profile | Potential Degradation Pathways | Reference(s) |

| Alcoholic Fine Fragrance | Good | Ester hydrolysis (slow, depending on pH) | [1] |

| Antiperspirant | Fair | Hydrolysis under acidic or alkaline pH | [1] |

| Fabric Softener | Good | Generally stable | [1] |

| Hypochlorite Bleach | Poor | Oxidation and hydrolysis | [1] |

| Liquid Detergent | Good | Generally stable, potential for hydrolysis depending on pH | [1] |

| Soap | Good | Alkaline hydrolysis | [1] |

Degradation Pathways

The chemical structure of citronellyl isobutyrate, featuring an ester linkage and a double bond, presents two primary sites for degradation: hydrolysis of the ester and oxidation of the alkene.

Hydrolytic Degradation

As an ester, citronellyl isobutyrate is susceptible to hydrolysis, which can be catalyzed by both acids and bases. This reaction cleaves the ester bond, yielding citronellol and isobutyric acid. The rate of hydrolysis is highly dependent on pH and temperature.

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and the alcohol.

Oxidative Degradation

The double bond in the citronellyl moiety is susceptible to oxidation.[6] The presence of oxygen, light, and trace metals can accelerate this process. Potential oxidative degradation pathways include:

-

Epoxidation: Oxidation of the double bond can form an epoxide, which may subsequently undergo hydrolysis to form a diol.

-

Allylic Oxidation: Oxidation at the carbon atom adjacent to the double bond can lead to the formation of hydroperoxides, which can further decompose into alcohols, ketones, or aldehydes.[6]

-

Ozonolysis: In the presence of ozone, the double bond can be cleaved to form aldehydes or ketones.

Thermal Degradation

At elevated temperatures, citronellyl isobutyrate can undergo thermal decomposition. Studies on related terpenes suggest that thermal degradation can lead to a complex mixture of products arising from rearrangements, cyclizations, and fragmentation reactions.[6][7] The ester linkage may also be susceptible to thermolysis.

Photodegradation

Exposure to ultraviolet (UV) light can induce photochemical reactions in citronellyl isobutyrate. The double bond can undergo isomerization or cycloaddition reactions. Furthermore, the absorption of UV radiation can lead to the formation of reactive species that initiate oxidation or other degradation pathways.[8][9]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods.[10][11] The following protocols are designed to assess the stability of citronellyl isobutyrate under various stress conditions.

Acid and Base Hydrolysis

-

Preparation: Prepare a 1 mg/mL solution of citronellyl isobutyrate in a 1:1 mixture of acetonitrile (B52724) and either 0.1 M hydrochloric acid (for acid hydrolysis) or 0.1 M sodium hydroxide (for base hydrolysis).

-

Incubation: Store the solutions in sealed vials at a controlled temperature (e.g., 40-60°C).

-

Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Quenching: For the acid hydrolysis samples, neutralize with an equivalent amount of 0.1 M NaOH. For the base hydrolysis samples, neutralize with an equivalent amount of 0.1 M HCl.

-

Analysis: Analyze the samples immediately by a validated stability-indicating GC-MS method.

Oxidative Degradation

-

Preparation: Prepare a 1 mg/mL solution of citronellyl isobutyrate in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.

-

Incubation: Store the solution in a sealed vial, protected from light, at room temperature.

-

Sampling: Withdraw aliquots at appropriate time intervals.

-

Analysis: Analyze the samples directly by GC-MS.

Thermal Degradation

-

Preparation: Place a known amount of neat citronellyl isobutyrate in a sealed vial. For solution-state studies, prepare a 1 mg/mL solution in a suitable solvent (e.g., propylene (B89431) glycol).

-

Incubation: Store the vials in a calibrated oven at an elevated temperature (e.g., 60-80°C).

-

Sampling: At each time point, remove a vial for analysis. For the neat sample, dissolve in a suitable solvent before analysis.

-

Analysis: Analyze the samples by GC-MS.

Photodegradation

-

Preparation: Prepare a 1 mg/mL solution of citronellyl isobutyrate in a photochemically transparent solvent (e.g., acetonitrile) in quartz cuvettes or vials. Prepare a dark control sample wrapped in aluminum foil.

-

Exposure: Place the samples in a photostability chamber compliant with ICH Q1B guidelines, exposing them to a combination of UV and visible light.

-

Sampling: Withdraw aliquots at appropriate time intervals.

-

Analysis: Analyze the samples by GC-MS.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying citronellyl isobutyrate from its potential degradation products. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose.

GC-MS Method for Stability Testing

| Parameter | Recommended Conditions |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL (split mode, e.g., 50:1) |

| Oven Temperature Program | Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| MS Source Temperature | 230°C |

| MS Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

Summary of Potential Degradation Products and Data Presentation

The following table summarizes the expected degradation products from the forced degradation studies. Quantitative data, such as degradation rates, should be determined experimentally and tabulated for easy comparison.

| Stress Condition | Expected Degradation Products | Analytical Observations |

| Acid Hydrolysis | Citronellol, Isobutyric Acid | Decrease in citronellyl isobutyrate peak area; appearance of peaks corresponding to citronellol and isobutyric acid (if volatile enough or derivatized). |

| Base Hydrolysis | Citronellol, Isobutyrate Salt | Similar to acid hydrolysis, but the carboxylic acid will be in its salt form. |

| Oxidation (H₂O₂) | Epoxides, Diols, Allylic oxidation products | Appearance of new peaks with higher molecular weights and different fragmentation patterns in the mass spectrum. |

| Thermal Degradation | Isomers, Cyclization products, Fragmentation products | A complex chromatogram with multiple new peaks may be observed. |

| Photodegradation | Isomers, Cycloaddition products, Oxidation products | Appearance of new peaks, potentially with the same mass as the parent compound (isomers). |

Conclusion

The stability of citronellyl isobutyrate is influenced by a variety of factors including pH, temperature, light, and the presence of oxidizing agents. The primary degradation pathways are hydrolysis of the ester linkage and oxidation of the double bond in the citronellyl moiety. A thorough understanding of these degradation pathways and the implementation of robust stability testing protocols are essential for ensuring the quality and shelf-life of products containing this important fragrance and flavoring ingredient. The experimental designs and analytical methods outlined in this guide provide a framework for researchers and drug development professionals to comprehensively evaluate the stability of citronellyl isobutyrate in their specific applications.

References

- 1. citronellyl isobutyrate, 97-89-2 [thegoodscentscompany.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 97-89-2: Citronellyl isobutyrate | CymitQuimica [cymitquimica.com]

- 4. Citronellyl isobutyrate | C14H26O2 | CID 60985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. citronellyl isobutyrate [flavscents.com]

- 6. scispace.com [scispace.com]

- 7. Thermal reaction products and formation pathways of two monoterpenes under in situ thermal desorption conditions that mimic vaping coil temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. researchgate.net [researchgate.net]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. medcraveonline.com [medcraveonline.com]

Toxicological Profile of Citronellyl Isobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Citronellyl isobutyrate (CAS No. 97-89-2) is a fragrance and flavoring ingredient valued for its fruity, floral aroma. This technical guide provides a comprehensive overview of its toxicological profile, compiled from publicly available data and industry safety assessments. Due to a lack of extensive direct toxicological data for Citronellyl isobutyrate, its safety assessment relies heavily on a read-across approach to structurally similar compounds: citronellyl formate (B1220265) and citronellyl butyrate (B1204436). This guide summarizes the available data on acute toxicity, skin and eye irritation, skin sensitization, genotoxicity, repeated dose toxicity, and reproductive toxicity. Detailed experimental protocols for key toxicological assays are provided, and metabolic pathways are illustrated to provide a complete safety profile. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 3,7-Dimethyl-6-octen-1-yl isobutyrate |

| Synonyms | Isobutyric acid, 3,7-dimethyloct-6-en-1-yl ester |

| CAS Number | 97-89-2 |

| Molecular Formula | C₁₄H₂₆O₂ |

| Molecular Weight | 226.36 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Fruity, floral, citrus |

| Boiling Point | 253 °C |

| Flash Point | ~108 °C |

| Solubility | Insoluble in water; soluble in organic solvents |

Toxicological Data Summary

The toxicological assessment of Citronellyl isobutyrate is primarily based on the read-across approach established by the Research Institute for Fragrance Materials (RIFM). Data from citronellyl formate is used to assess genotoxicity, repeated dose toxicity, and reproductive toxicity, while data from citronellyl butyrate is used for skin sensitization.

Table 1: Acute Toxicity of Citronellyl Isobutyrate

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | > 5000 mg/kg | [1] |

| LD₅₀ | Rabbit | Dermal | > 5000 mg/kg | [1] |

Table 2: Irritation and Sensitization

| Test | Species | Result | Classification | Reference |

| Skin Irritation | Causes mild skin irritation | Category 2 | [2][3] | |

| Eye Irritation | Causes eye irritation | Category 2A | [2] | |

| Skin Sensitization (Read-across from Citronellyl Butyrate) | Mouse (LLNA) | NESIL: 6400 µg/cm² | Not a sensitizer (B1316253) at tested concentrations |

NESIL: No Expected Sensitization Induction Level

Table 3: Genotoxicity (Read-across from Citronellyl Formate)

| Test | System | Result | Conclusion | Reference |

| Ames Test | S. typhimurium | Negative | Not mutagenic | |

| In Vitro Micronucleus | Human Lymphocytes | Negative | Not clastogenic or aneugenic |

Table 4: Repeated Dose and Reproductive Toxicity (Read-across from Citronellyl Formate)

| Test | Species | NOAEL | Study Type | Reference |

| Repeated Dose Toxicity | Rat | 200 mg/kg/day | OECD TG 422 | [3] |

| Reproductive Toxicity | Rat | 200 mg/kg/day | OECD TG 422 | [3] |

NOAEL: No Observed Adverse Effect Level

Metabolic Pathway

Citronellyl isobutyrate, as an ester, is expected to be metabolized in the body through hydrolysis by carboxylesterases into its constituent alcohol (citronellol) and carboxylic acid (isobutyric acid). Both citronellol (B86348) and isobutyric acid are then further metabolized through known pathways.

Caption: Plausible metabolic pathway of Citronellyl isobutyrate.

Experimental Protocols

Murine Local Lymph Node Assay (LLNA) for Skin Sensitization

The LLNA is the preferred method for assessing the skin sensitization potential of a substance.

Caption: Workflow of the Murine Local Lymph Node Assay.

In Vitro Micronucleus Assay for Genotoxicity

This assay is used to detect the potential of a substance to induce chromosomal damage.

Caption: Workflow for the In Vitro Micronucleus Assay.

OECD TG 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test

This guideline is used to evaluate the potential health hazards of a substance following repeated exposure and to screen for effects on reproduction and development.

Caption: Workflow for the OECD TG 422 Study.

Conclusion

References

Biological Activity Screening of Citronellyl Isobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl isobutyrate, a natural ester with a characteristic fruity-rosy aroma, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the existing research on the biological screening of Citronellyl isobutyrate, with a focus on its cytotoxic and antimicrobial properties. Detailed experimental protocols for the key assays are provided to facilitate further research and development. Furthermore, potential signaling pathways that may be modulated by this compound are discussed based on the activities of its parent molecule, citronellol (B86348). This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Introduction

Citronellyl isobutyrate (C14H26O2) is an ester of citronellol and isobutyric acid. Traditionally, it has been utilized in the fragrance and food industries. However, recent scientific investigations have begun to explore its potential pharmacological applications. Preliminary studies have indicated that Citronellyl isobutyrate exhibits cytotoxic effects against cancer cell lines and shows promise as an antimicrobial agent. This guide synthesizes the available data, presents detailed methodologies for its biological evaluation, and explores potential mechanisms of action.

Cytotoxic Activity

Citronellyl isobutyrate has been evaluated for its cytotoxic effects using both cell-based assays and a general toxicity screen. The primary findings are summarized below.

Quantitative Data for Cytotoxic Activity

The following table summarizes the key quantitative data from cytotoxic activity screenings of Citronellyl isobutyrate.

| Assay Type | Test Organism/Cell Line | Parameter | Value | Reference |

| Brine Shrimp Lethality Test (BSLT) | Artemia salina Leach | LC50 | 1.43 µg/mL | [1] |

| Alamar Blue Assay | Human Breast Cancer (MCF-7) | IC50 | 2.82 µg/mL | [1] |

Experimental Protocols

The Brine Shrimp Lethality Test is a simple, rapid, and low-cost preliminary toxicity assay.

Principle: The assay determines the concentration of a substance that is lethal to 50% (LC50) of brine shrimp (Artemia salina) nauplii within a 24-hour period.

Protocol:

-

Hatching of Brine Shrimp:

-

Prepare artificial seawater by dissolving 38 g of sea salt in 1 L of distilled water.

-

Place the seawater in a shallow rectangular dish with a partition.

-

Add brine shrimp eggs to one side of the dish and cover that side to keep it dark. The other side is illuminated to attract the hatched nauplii.

-

Allow 24-48 hours for the eggs to hatch into nauplii.

-

-

Preparation of Test Solutions:

-

Dissolve Citronellyl isobutyrate in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Prepare a series of dilutions of the stock solution in artificial seawater to achieve the desired test concentrations.

-

-

Assay Procedure:

-

Using a pipette, transfer 10-15 nauplii into each well of a 24-well plate.

-

Add the prepared test solutions to the wells.

-

Include a negative control (seawater and solvent) and a positive control (a known toxic substance like potassium dichromate).

-

Incubate the plates for 24 hours under light.

-

After 24 hours, count the number of dead nauplii in each well.

-

Calculate the percentage of mortality for each concentration.

-

Determine the LC50 value using probit analysis or other appropriate statistical methods.

-

The Alamar Blue assay is a colorimetric method used to measure cell viability and cytotoxicity.

Principle: The active ingredient, resazurin (B115843), is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin (B1680543) by metabolically active cells. The amount of resorufin produced is proportional to the number of viable cells.

Protocol:

-

Cell Culture and Plating:

-

Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells and seed them into a 96-well plate at a density of approximately 1 x 10^4 cells per well.

-

Allow the cells to adhere for 24 hours.

-

-

Treatment with Test Compound:

-

Prepare various concentrations of Citronellyl isobutyrate in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

Alamar Blue Assay:

-

Add Alamar Blue reagent (10% of the well volume) to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 570 nm and 600 nm or the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability compared to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Antimicrobial Activity

Preliminary screening has indicated that Citronellyl isobutyrate possesses antimicrobial properties against a range of pathogenic microorganisms.

Quantitative Data for Antimicrobial Activity

A study has reported the antimicrobial potential of Citronellyl isobutyrate.[2]

| Test Organism | Activity | Method | Reference |

| Staphylococcus aureus | Moderate to vigorous | Agar (B569324) diffusion, Microdilution | [2] |

| Bacillus subtilis | Moderate to vigorous | Agar diffusion, Microdilution | [2] |

| Escherichia coli | Moderate to vigorous | Agar diffusion, Microdilution | [2] |

| Candida albicans | Moderate to vigorous | Agar diffusion, Microdilution | [2] |

Note: Specific MIC values were not available in the cited abstract. The activity was described as having an activity index (AI) between 34.17-93.59% compared to the standard antibiotic, streptomycin (B1217042) sulfate.

Experimental Protocols

This method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a compound.

Principle: The test compound diffuses from a paper disc into an agar plate inoculated with a microorganism. The extent of diffusion and the potency of the compound determine the size of the zone of growth inhibition around the disc.

Protocol:

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the test microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

-

-

Inoculation of Agar Plates:

-

Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

-

-

Application of Test Compound:

-

Sterilize paper discs (6 mm in diameter).

-

Impregnate the sterile discs with a known concentration of Citronellyl isobutyrate solution.

-

Place the impregnated discs onto the surface of the inoculated agar plates.

-

Include a negative control (disc with solvent) and a positive control (disc with a standard antibiotic).

-

-

Incubation and Measurement:

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each disc.

-

This method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate, and a standardized number of microorganisms are added. The MIC is determined after incubation by observing the lowest concentration that prevents visible growth.

Protocol:

-

Preparation of Test Compound Dilutions:

-

In a 96-well plate, perform a serial two-fold dilution of Citronellyl isobutyrate in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculation:

-

Prepare a standardized inoculum of the test microorganism and dilute it in the broth to the final desired concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Add the inoculum to each well of the microtiter plate.

-

Include a growth control well (broth and inoculum without the test compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, a growth indicator like resazurin or INT can be added to aid in the determination of the endpoint.

-

Potential Signaling Pathways

While direct studies on the signaling pathways affected by Citronellyl isobutyrate are currently lacking, research on its parent compound, citronellol, provides valuable insights into potential mechanisms of action.

Anticancer Mechanisms

Studies on citronellol have shown that it can induce apoptosis in cancer cells through the modulation of key signaling pathways.[3]

-

Caspase Activation: Citronellol has been observed to upregulate the expression of caspase-3 and caspase-8, key executioner and initiator caspases in the apoptotic cascade.

-

NF-κB Inhibition: The nuclear factor-kappa B (NF-κB) pathway is often constitutively active in cancer cells, promoting proliferation and survival. Citronellol has been shown to inhibit this pathway.[3]

-

JAK2 Signaling Inhibition: The Janus kinase 2 (JAK2) is involved in cytokine signaling that can promote cancer cell growth. Citronellol has demonstrated inhibitory effects on this pathway.[3]

Given that Citronellyl isobutyrate is an ester of citronellol, it is plausible that it may exert its cytotoxic effects through similar mechanisms, potentially after hydrolysis to citronellol within the cell.

Anti-inflammatory Mechanisms

Research on β-citronellol has elucidated its anti-inflammatory properties, which may also be relevant to Citronellyl isobutyrate.[4][5]

-

COX-II and 5-LOX Inhibition: Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the inflammatory cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively. β-citronellol has been shown to suppress these enzymes.

-

Modulation of eNOS and ICAM-1: β-citronellol has been found to increase endothelial nitric oxide synthase (eNOS), which has protective effects, while suppressing the intercellular adhesion molecule-1 (ICAM-1), which is involved in leukocyte adhesion and inflammation.

Experimental Workflow

The following diagram illustrates a general workflow for the biological activity screening of Citronellyl isobutyrate.

Conclusion and Future Directions

Citronellyl isobutyrate has demonstrated notable cytotoxic activity against breast cancer cells and in a general toxicity screen. Furthermore, preliminary evidence suggests it possesses broad-spectrum antimicrobial properties. While direct mechanistic studies on the ester are yet to be conducted, the known activities of its parent compound, citronellol, provide a strong rationale for investigating its effects on apoptosis and inflammatory signaling pathways.

Future research should focus on:

-

Determining the specific MIC values of Citronellyl isobutyrate against a wider range of bacterial and fungal pathogens.

-

Investigating its antiviral potential.

-

Elucidating the precise molecular mechanisms underlying its cytotoxic and antimicrobial effects, including its interaction with the signaling pathways discussed.

-

Conducting in vivo studies to validate the in vitro findings and assess its therapeutic potential.

This technical guide provides a solid foundation for researchers to build upon in their exploration of the biological activities of Citronellyl isobutyrate, a promising natural compound with potential for further development in the pharmaceutical and therapeutic arenas.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Citronellol Induces Apoptosis via Differential Regulation of Caspase‐3, NF‐κB, and JAK2 Signaling Pathways in Glioblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Citronellol: a potential anti-inflammatory and gastro-protective agent-mechanistic insights into its modulatory effects on COX-II, 5-LOX, eNOS, and ICAM-1 pathways through in vitro, in vivo, in silico, and network pharmacology studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Citronellol: a potential anti-inflammatory and gastro-protective agent-mechanistic insights into its modulatory effects on COX-II, 5-LOX, eNOS, and ICAM-1 pathways through in vitro, in vivo, in silico, and network pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Biotransformation and Microbial Metabolism of Citronellyl Isobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl isobutyrate, a monoterpenoid ester valued for its characteristic fruity and rosy aroma, is a significant compound in the flavor, fragrance, and cosmetic industries. The microbial biotransformation of such terpenoids presents a compelling avenue for the production of novel, high-value derivatives with potential applications in pharmaceuticals and as chiral synthons for organic synthesis. This technical guide provides an in-depth overview of the known and potential pathways of citronellyl isobutyrate metabolism by microorganisms, particularly fungi such as Aspergillus and Rhizopus species. It details experimental protocols for investigating these biotransformations, summarizes relevant quantitative data from related compounds, and presents visual workflows and metabolic pathways to facilitate a deeper understanding of the underlying biochemical processes.

Introduction to Microbial Biotransformation of Terpenoids

Biotransformation, or biocatalysis, utilizes whole microbial cells or isolated enzymes to perform chemical modifications on a substrate. This approach offers significant advantages over traditional chemical synthesis, including high regio- and stereoselectivity, milder reaction conditions, and the potential to generate complex molecules in a single step. Fungi, with their vast enzymatic machinery, are particularly adept at metabolizing a wide array of organic compounds, including terpenoids.

The metabolism of terpenoids by fungi often involves a series of oxidative reactions, such as hydroxylation, epoxidation, and oxidation of alcohol and aldehyde groups, as well as reductions and hydrolysis of ester and glycosidic bonds. These transformations can lead to the production of compounds with enhanced or altered biological activities and sensory properties. For instance, the biotransformation of citronellol (B86348), the parent alcohol of citronellyl isobutyrate, by Rhizopus oryzae has been shown to yield hydroxylated derivatives and other rearranged products.

Proposed Microbial Metabolism of Citronellyl Isobutyrate

While specific studies on the microbial metabolism of citronellyl isobutyrate are not extensively documented, a metabolic pathway can be proposed based on the known enzymatic capabilities of fungi like Aspergillus niger and Rhizopus oryzae towards related terpenoids and esters. The primary metabolic steps are anticipated to be:

-

Ester Hydrolysis: The initial and most probable metabolic step is the hydrolysis of the isobutyrate ester bond, catalyzed by microbial lipases or esterases, to yield citronellol and isobutyric acid. Fungi are well-known producers of extracellular lipases that can hydrolyze a variety of esters.[1]

-

Oxidation of Citronellol: The resulting citronellol can then undergo a series of oxidative transformations. Based on studies with Rhizopus oryzae, this can include:

-

Hydroxylation: Introduction of hydroxyl groups at various positions of the citronellol molecule, for example, at the C-7 position to form 7-hydroxycitronellol.[1]

-

Further Oxidation: The newly formed hydroxyl groups can be further oxidized to aldehydes or carboxylic acids.

-

Cyclization: Oxidative cyclization can lead to the formation of compounds like rose oxide.[1]

-

-

Metabolism of Isobutyric Acid: The released isobutyric acid would likely enter the microorganism's central carbon metabolism, serving as a carbon and energy source.

Visualizing the Proposed Metabolic Pathway